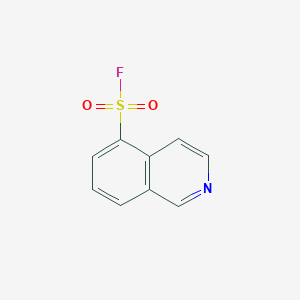

Isoquinoline-5-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoquinoline-5-sulfonyl fluoride is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound.

Vorbereitungsmethoden

The synthesis of isoquinoline-5-sulfonyl fluoride typically involves several steps. One common method starts with isoquinoline-5-sulfonic acid. The nitrogen atom of the isoquinoline ring is oxidized, followed by isomerization to a hydroxyl-substituted intermediate. This intermediate is then fluorinated, and subsequent halogen substitution and deprotection steps yield this compound . Industrial production methods focus on optimizing reaction conditions to ensure safety, controllability, and cost-effectiveness .

Analyse Chemischer Reaktionen

Isoquinoline-5-sulfonyl fluoride undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert isoquinoline derivatives into pyridine-3,4-dicarboxylic acid.

Substitution: The compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which involves the use of boron reagents.

Common reagents used in these reactions include potassium permanganate for oxidation and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Isoquinoline-5-sulfonyl fluoride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of isoquinoline-5-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can form stable adducts with amino acids like lysine and tyrosine, which are often located near ligand-binding sites in proteins . This selectivity allows for precise targeting of proteins, reducing potential side effects and enhancing therapeutic efficacy.

Vergleich Mit ähnlichen Verbindungen

Isoquinoline-5-sulfonyl fluoride can be compared with other fluorinated isoquinolines and sulfonyl fluorides:

Fluorinated Isoquinolines: Compounds like 5-fluoroisoquinoline and 7-fluoroisoquinoline exhibit similar bioactivities but differ in their specific applications and reactivity.

Sulfonyl Fluorides: Other sulfonyl fluorides, such as fluorosulfonyloxybenzoyl-L-lysine, share similar reactivity with amino acids but may differ in their stability and specific applications.

This compound stands out due to its unique combination of a fluorinated isoquinoline framework and a sulfonyl fluoride group, which imparts distinct chemical and biological properties.

Biologische Aktivität

Isoquinoline-5-sulfonyl fluoride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

This compound is characterized by the presence of a sulfonyl fluoride group, which is known to engage in nucleophilic substitution reactions with various amino acid residues in proteins. This reactivity allows the compound to act as a covalent inhibitor for specific enzymes, particularly serine hydrolases, which play critical roles in numerous biological processes.

Mechanism of Action:

- The sulfonyl fluoride moiety reacts with nucleophilic side chains (e.g., serine, cysteine) within the active sites of target proteins.

- This reaction can lead to irreversible inhibition of enzyme activity, making this compound a valuable tool in chemical biology for probing enzyme function and developing therapeutic agents.

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below are some key findings from recent studies:

Antimicrobial Activity

Research has shown that isoquinoline derivatives, including this compound, possess potent antibacterial properties against Gram-negative bacteria. In a screening study involving 352 compounds, isoquinoline sulfonamide derivatives demonstrated significant inhibitory effects against Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 6.25 µM . Further modifications to the isoquinoline structure have been explored to enhance this activity.

Anti-inflammatory Effects

Isoquinoline derivatives have been investigated for their potential anti-inflammatory effects. The mechanism involves modulation of inflammatory pathways through inhibition of specific kinases or enzymes involved in the inflammatory response. For instance, compounds derived from isoquinoline frameworks have been shown to reduce pro-inflammatory cytokine levels in cell culture models.

Anticancer Properties

This compound has also been evaluated for its anticancer activity. Studies indicate that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The compound's ability to covalently modify target proteins enhances its efficacy as an anticancer agent .

Case Studies and Research Findings

- Antibacterial Screening

- Enzyme Inhibition Studies

-

Therapeutic Applications

- Research into the therapeutic applications of isoquinoline derivatives has expanded into areas such as neuroprotection and cardiovascular health. For example, certain isoquinoline compounds have shown promise in enhancing cerebral blood flow and reducing neuroinflammation, indicating potential applications in treating neurodegenerative diseases .

Data Summary

Eigenschaften

IUPAC Name |

isoquinoline-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRBGMSFTONFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.